N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)

Isotopic purity Mass spectrometry Internal standard

N-(Demethyl Formate) Oxibendazole-d7 (hydrochloride) is a deuterium-labeled (d7) analog of the oxibendazole amine metabolite, belonging to the benzimidazole anthelmintic class. It is produced as a stable isotope-labeled (SIL) internal standard specifically designed for isotope dilution mass spectrometry (IDMS).

Molecular Formula C10H14ClN3O
Molecular Weight 234.73 g/mol
Cat. No. B12431987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Demethyl formate) Oxibendazole-d7 (hydrochloride)
Molecular FormulaC10H14ClN3O
Molecular Weight234.73 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)N=C(N2)N.Cl
InChIInChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3,2D2,5D2;
InChIKeyOQKLRUULRUKCQT-PTQLSAJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Demethyl Formate) Oxibendazole-d7 (Hydrochloride) – A Stable Isotope-Labeled Benzimidazole Metabolite Internal Standard for Quantitative LC-MS/MS Residue Analysis


N-(Demethyl Formate) Oxibendazole-d7 (hydrochloride) is a deuterium-labeled (d7) analog of the oxibendazole amine metabolite, belonging to the benzimidazole anthelmintic class. It is produced as a stable isotope-labeled (SIL) internal standard specifically designed for isotope dilution mass spectrometry (IDMS). The compound carries seven deuterium atoms on the propoxy side chain, yielding a nominal mass shift of +7 Da relative to the unlabeled amine metabolite, and is supplied as the hydrochloride salt (molecular formula C10H6D7N3O·HCl; free-base MW 198.27 g/mol) . Unlike the deuterated parent drug Oxibendazole-d7 (CAS 1173019-44-7), which tracks the intact methylcarbamate, this compound specifically matches the N-demethylated (carbamate-hydrolyzed) metabolite of oxibendazole, making it the direct isotopologue for quantifying oxibendazole-amine residues in food, tissue, and biological matrices .

Why N-(Demethyl Formate) Oxibendazole-d7 (Hydrochloride) Cannot Be Replaced by the Non-Deuterated Amine or the Deuterated Parent Drug in Regulated Quantitative Analysis


In LC-MS/MS-based residue quantification, substituting a structurally analogous but non-isotopic internal standard (e.g., non-deuterated oxibendazole-amine HCl, CAS 1538624-34-8) introduces differential extraction recovery, ion suppression/enhancement, and retention time variability that cannot be corrected post hoc [1]. Similarly, using the deuterated parent drug (Oxibendazole-d7, CAS 1173019-44-7) as a surrogate internal standard for the amine metabolite introduces structural mismatch: the parent carbamate and the hydrolyzed amine have different chromatographic retention, ionization efficiency, and fragmentation pathways, violating the core assumption of isotope dilution that the internal standard and analyte behave identically through sample preparation and LC separation . The Chinese national standard GB 31658.5-2021 for oxibendazole residue determination in animal-derived foods explicitly mandates the use of an internal standard method with HPLC-MS/MS for both parent drug and metabolites, underscoring the regulatory expectation for analyte-matched isotopic internal standards .

Quantitative Differentiation Evidence: N-(Demethyl Formate) Oxibendazole-d7 (Hydrochloride) vs. Closest Analogs


Isotopic Enrichment: 99.7 atom% D vs. >99.0 atom% D for the Deuterated Parent Drug Oxibendazole-D7

The deuterated oxibendazole-amine (WITEGA BI032) provides an isotopic enrichment of 99.7 atom% D as measured by mass spectrometry, compared with >99.0 atom% D for the deuterated parent compound Oxibendazole-D7 (WITEGA BI030) . This approximately 0.7 percentage point higher enrichment reduces the residual unlabeled isotopologue signal that contributes to 'crosstalk' interference in the analyte MRM channel. In practice, higher isotopic enrichment directly improves the signal-to-blank ratio at low concentrations, enabling a lower practical limit of quantification (LOQ) without altering method parameters [1].

Isotopic purity Mass spectrometry Internal standard

Metabolite-Specific Structural Match: Amine Metabolite Internal Standard vs. Surrogate Parent Drug Internal Standard for Residue Quantification

N-(Demethyl Formate) Oxibendazole-d7 is the isotopic analog of the carbamate-hydrolyzed amine metabolite of oxibendazole (molecular formula C10H6D7N3O, free-base MW 198.27 g/mol), whereas Oxibendazole-D7 (CAS 1173019-44-7) is the isotopic analog of the intact parent methylcarbamate (MW 256.31 g/mol) . When quantifying the amine metabolite, using the deuterated parent as a surrogate internal standard introduces structural mismatch that degrades method accuracy. The Chinese national standard GB 31658.5-2021 for determination of oxibendazole and its metabolites in animal muscle, viscera, eggs, and milk explicitly requires HPLC-MS/MS with internal standard quantification for both the parent drug and its metabolite residues, creating a documented regulatory need for metabolite-matched deuterated internal standards .

Metabolite quantification Residue analysis Regulatory compliance

Hydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base for Calibration Solution Preparation

N-(Demethyl Formate) Oxibendazole-d7 is supplied as the hydrochloride salt, in contrast to the free base form Oxibendazole-amine-D7 (CAS 1448346-35-7) . The hydrochloride counterion substantially improves aqueous solubility, which is critical for preparing concentrated primary stock solutions (typically 1 mg/mL in methanol or acetonitrile) and subsequent working calibration solutions in aqueous or mixed aqueous-organic diluents without precipitation. The non-deuterated oxibendazole-amine hydrochloride (CAS 1538624-34-8, WITEGA BI023) similarly uses the HCl salt form, and both share storage at 2-8°C with a documented 24-month shelf life .

Solubility Calibration standard preparation Sample handling

Batch-to-Batch Consistency: 99.7 atom% D Isotopic Purity with Full Traceability Documentation vs. Non-Deuterated Reference Standards

The WITEGA BI032 deuterated standard includes batch-specific certificates of analysis documenting HPLC purity (>99.0%), isotopic purity (99.7 atom% D by MS), and identity confirmation by NMR . In contrast, the non-deuterated oxibendazole-amine hydrochloride (BI023) provides only HPLC purity (>99.0%) and melting range data, without an isotopic purity specification since it is not isotope-labeled . For accredited laboratories operating under ISO 17025, this additional documentation layer supports audit readiness by providing mass spectrometric evidence of isotopic enrichment, which is a critical parameter for demonstrating internal standard suitability during method validation .

Quality assurance Method validation Regulatory audit readiness

Procurement-Relevant Application Scenarios for N-(Demethyl Formate) Oxibendazole-d7 (Hydrochloride)


Isotope Dilution LC-MS/MS Quantification of Oxibendazole Amine Metabolite Residues in Milk and Animal Tissues (GB 31658.5-2021 Compliance)

Regulatory residue control laboratories in China and aligned markets require quantification of both oxibendazole and its amine metabolite in animal-derived foods. The deuterated amine hydrochloride provides an exact isotopic match for the amine metabolite, enabling correction for QuEChERS extraction losses and matrix effects in UPLC-MS/MS workflows. This application leverages the compound's hydrochloride salt solubility for convenient stock solution preparation and its 99.7 atom% D enrichment to minimize isotopic cross-talk at low residue levels, as established in Sections 3.1–3.4 above .

Pharmacokinetic and Metabolism Studies Tracking Carbamate Hydrolysis of Benzimidazole Anthelmintics in Horses and Ruminants

Oxibendazole undergoes extensive first-pass metabolism, including carbamate hydrolysis to the amine metabolite, with unidentified metabolites detected in equine plasma between 0.5 and 72 hours post-administration [1]. The N-(Demethyl Formate) Oxibendazole-d7 HCl internal standard enables isotope dilution quantification of the amine metabolite in plasma, fecal, and tissue samples, distinguishing the metabolite from the parent drug by both retention time and MRM transition. This addresses the structural mismatch limitation of using Oxibendazole-D7 as a surrogate IS for the amine metabolite, as documented in Section 3.2.

Multi-Residue Benzimidazole Method Development and Validation for Food Safety Surveillance Programs

Multi-residue LC-MS/MS methods covering benzimidazoles (albendazole, fenbendazole, oxibendazole, thiabendazole) and their metabolites require analyte-specific deuterated internal standards for each target compound to achieve acceptable method accuracy (recovery 70–120%) and precision (RSD <20%) at the regulated MRL levels . The deuterated oxibendazole-amine hydrochloride fills a gap for the oxibendazole amine metabolite in these multi-analyte panels, where the deuterated parent drug cannot normalize the amine metabolite signal, as supported by the evidence in Section 2 and Section 3.2.

Abbreviated New Drug Application (ANDA) and Quality Control for Generic Oxibendazole Formulations – Impurity Profiling

The N-demethyl formate (amine) derivative is a known impurity and degradation product of oxibendazole arising from carbamate hydrolysis. The deuterated analog serves as an internal standard for LC-MS quantification of this specific impurity in active pharmaceutical ingredient (API) batches and finished dosage forms during stability studies, ANDA submissions, and commercial QC release testing . The 24-month refrigerated shelf life and traceable batch documentation (Section 3.4) support its use in GMP-regulated QC environments.

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